2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound known for its unique structure and versatile applications. This compound has garnered significant attention in scientific research due to its potential use in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps starting from readily available precursors. The key synthetic steps include:
Formation of the 1,3-Dioxo-1H-benzo[de]isoquinoline Moiety: : This is achieved through a Friedel-Crafts acylation followed by intramolecular cyclization.
Attachment of the Piperazine Ring: : This involves a nucleophilic substitution reaction with an appropriate ethyl halide.
Acylation with Pyridin-3-yl Acetamide: : The final step involves coupling the intermediate with pyridin-3-yl acetamide under standard amide bond formation conditions, typically using coupling reagents like EDCI and HOBt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-efficiency. Common industrial techniques would include batch processing under controlled temperature and pressure conditions, with an emphasis on minimizing waste and maximizing product purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The isoquinoline moiety can undergo oxidation to form various oxidized derivatives.
Reduction: : The compound can be reduced at specific sites to yield reduced derivatives, potentially altering its biological activity.
Common Reagents and Conditions Used
Oxidizing Agents: : Agents like PCC or KMnO4 for oxidation reactions.
Reducing Agents: : Agents like LiAlH4 or NaBH4 for reduction reactions.
Nucleophiles and Electrophiles: : Various nucleophiles and electrophiles for substitution reactions, typically under mild conditions to avoid degradation of the compound.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used but typically include a range of oxidized, reduced, and substituted derivatives with potentially different biological activities.
Scientific Research Applications
2-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide has found applications across multiple scientific domains:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Studied for its potential interactions with various biological macromolecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in the context of cancer and neurological disorders.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: : The compound is known to bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: : It can influence various biological pathways, including signaling cascades and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
When compared with other similar compounds, 2-(4-(2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide stands out due to its unique structural features and versatile applications:
Similar Compounds: : Other isoquinoline derivatives, piperazine-containing compounds, and pyridine-based molecules.
Uniqueness: : Its combination of the isoquinoline, piperazine, and pyridine moieties provides a unique set of chemical and biological properties not found in other compounds.
This thorough exploration of this compound highlights its potential and importance in scientific research and various industrial applications.
Properties
IUPAC Name |
2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c31-22(27-19-6-3-9-26-16-19)17-29-12-10-28(11-13-29)14-15-30-24(32)20-7-1-4-18-5-2-8-21(23(18)20)25(30)33/h1-9,16H,10-15,17H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUNAADPNBAFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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